![molecular formula C20H19NO3 B2376083 2-(2,3-Dihydro-1H-indene-5-carbonyl)-3,4-dihydro-1H-isoquinoline-6-carboxylic acid CAS No. 2416229-24-6](/img/structure/B2376083.png)
2-(2,3-Dihydro-1H-indene-5-carbonyl)-3,4-dihydro-1H-isoquinoline-6-carboxylic acid
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Overview
Description
This compound is a complex organic molecule with multiple functional groups. It contains an indene and isoquinoline moiety, both of which are common structures in many natural products and pharmaceuticals .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The indene and isoquinoline rings would likely contribute to the compound’s aromaticity and stability .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and the presence of functional groups. For example, the carboxylic acid group would likely make the compound acidic and polar .Scientific Research Applications
Organotin(IV) Carboxylates Based on Amide Carboxylic Acids
Research by Xiao et al. (2013) has explored the synthesis and characterization of organotin carboxylates based on amide carboxylic acids, which include compounds related to 2-(2,3-Dihydro-1H-indene-5-carbonyl)-3,4-dihydro-1H-isoquinoline-6-carboxylic acid. These compounds have been characterized by methods like IR, NMR spectroscopy, and X-ray crystallography, contributing to the understanding of their molecular structure and potential applications in organometallic chemistry (Xiao et al., 2013).
Dicyanomethylene Compounds as Cyanation Reagents
Döpp et al. (2002) explored the use of dicyanomethylene compounds, including derivatives of 2,3-dihydro-1H-benz[d,e]isoquinolines, as cyanation reagents. This study contributes to the field of organic synthesis, particularly in the development of new methods for introducing cyanide groups into heterocyclic compounds, which could be relevant for the synthesis or modification of 2-(2,3-Dihydro-1H-indene-5-carbonyl)-3,4-dihydro-1H-isoquinoline-6-carboxylic acid (Döpp et al., 2002).
Synthesis of Novel Fused Heterocyclic Compounds
Georgieva et al. (1994) conducted research on the synthesis of novel fused heterocyclic compounds from homophthalic anhydride and N-(2-hydroxyarylidene) alkylamines, which includes structures related to 2-(2,3-Dihydro-1H-indene-5-carbonyl)-3,4-dihydro-1H-isoquinoline-6-carboxylic acid. This research aids in understanding the chemical properties and potential applications of such compounds in pharmaceuticals and materials science (Georgieva et al., 1994).
Stability of Diaza-Indene Compounds
The study by Armarego et al. (1972) on the synthesis and stability of diaza-indene compounds, which are structurally related to 2-(2,3-Dihydro-1H-indene-5-carbonyl)-3,4-dihydro-1H-isoquinoline-6-carboxylic acid, provides valuable information on the chemical stability and reactivity of these compounds. This knowledge is crucial for the development of stable and efficient compounds for various applications in chemistry (Armarego et al., 1972).
Mechanism of Action
Future Directions
properties
IUPAC Name |
2-(2,3-dihydro-1H-indene-5-carbonyl)-3,4-dihydro-1H-isoquinoline-6-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO3/c22-19(16-5-4-13-2-1-3-14(13)10-16)21-9-8-15-11-17(20(23)24)6-7-18(15)12-21/h4-7,10-11H,1-3,8-9,12H2,(H,23,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJYHFVMGOQEJME-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)C=C(C=C2)C(=O)N3CCC4=C(C3)C=CC(=C4)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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